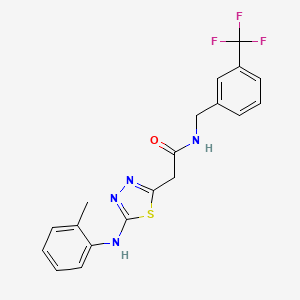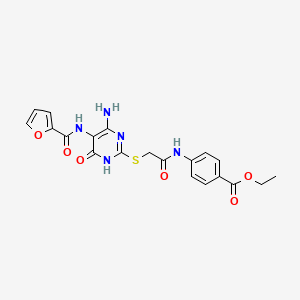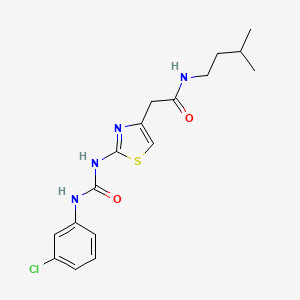
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one
カタログ番号 B2952620
CAS番号:
1849217-03-3
分子量: 153.225
InChIキー: YCNYEVUYYDJXKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
There is a compound named “4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid” which seems to be related . Another compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, has been mentioned in a study about improving monoclonal antibody production .
Synthesis Analysis
The allylation of aminocoumarins in the presence of excess of anhydrous K(2)CO(3) and allyl bromide to diallylaminocoumarins is described. The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Molecular Structure Analysis
The structure determination of 4-carboxyphenylmaleimide [systematic name: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid], is part of a series of structure determinations on phenylmaleimide derivatives .Chemical Reactions Analysis
The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Physical And Chemical Properties Analysis
The compound “2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate” has a molecular weight of 337.28 g/mol .科学的研究の応用
Structural and Quantum Mechanical Studies
- Molecular Structure and Bioactivity Prediction : Pyrroles, including 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one, have shown immense medicinal activities. A study focused on the structural and quantum mechanical properties of a pyrrole analogue, using X-Ray diffraction and various spectroscopic methods. The study also predicted the molecule's activity against specific inhibitors, highlighting its potential medicinal applications (Srikanth et al., 2020).
Cycloaddition Reactions
- Cycloadditions to Pyrrolo[1,2-c]thiazoles : Research exploring the behavior of pyrrolo[1,2-c]thiazole, derived from a similar pyrrole compound, in cycloaddition reactions with various dipolarophiles was conducted. This study provides insight into the reactivity of pyrrole derivatives in organic synthesis (Sutcliffe et al., 2000).
Anion Receptors
- Neutral Anion Receptors : A study described the use of a pyrrole derivative as a building block for creating neutral anion receptors. These receptors showed enhanced affinity for certain anions, indicating potential applications in chemical sensing and molecular recognition (Anzenbacher et al., 2000).
Maillard Reaction Studies
- Formation of Pyrazines and Pyrroles : In Maillard reaction model systems, the interaction of amino acids with specific precursors resulted in the formation of pyrazines and a novel pyrrole compound. This research contributes to the understanding of flavor compound formation in food science (Adams et al., 2008).
Anti-inflammatory and Antimicrobial Activities
- Synthesis of Pyrrole Derivatives : A study focused on synthesizing 1H-pyrrole-2,5-dione derivatives and evaluating their structural, anti-inflammatory, and antimicrobial properties. This research highlights the pharmacological potential of pyrrole-based compounds (Paprocka et al., 2022).
Reactions and Complex Formation
- Quinoidal Pyrrole Reaction with Oxygen and Complexes : Research on the dehydrogenation reaction of a pyrrole derivative and its subsequent reactions and complex formations provides insights into the reactivity and potential applications in materials science (Ghorai & Mani, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYEVUYYDJXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)
![7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2952544.png)


![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)



